Silver hexafluoroarsenate

Descripción general

Descripción

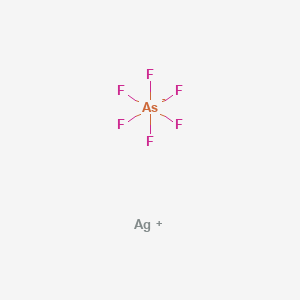

Silver hexafluoroarsenate, also known as Arsenic silver fluoride (AgAsF6), is a compound with the linear formula AgAsF6 . It is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks for studying the effect of ligands on network structure with the goal of engineering novel materials .

Synthesis Analysis

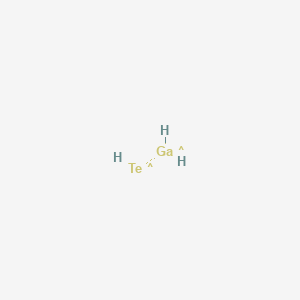

The synthesis of Silver hexafluoroarsenate typically begins with arsenic trifluoride, using silver(I) fluoride as both a fluorine source and oxidant . Modern syntheses usually start with arsenic pentafluoride (AsF5), which abstracts fluoride from common donors, such as hydrogen fluoride (HF) or cis-difluorodiazine (N2F2) .Molecular Structure Analysis

The molecular formula of Silver hexafluoroarsenate is AgAsF6 . The average mass is Da and the Monoisotopic mass is Da .Chemical Reactions Analysis

Silver hexafluoroarsenate is relatively inert, being the conjugate base of the notional superacid hexafluoroarsenic acid (HAsF6) . It is stable against hydrolysis . Silver salts, including silver hexafluoroarsenate, have been found to play an important role in C–H activation reactions .Physical And Chemical Properties Analysis

Silver hexafluoroarsenate is a powder and chunk form with an assay of 95% . The molecular weight is 296.78 .Aplicaciones Científicas De Investigación

Coordination Chemistry

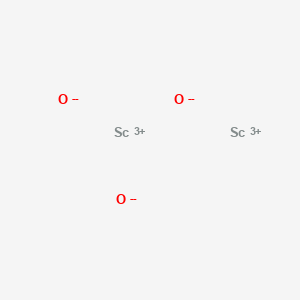

Silver hexafluoroarsenate is utilized in the preparation of coordination networks, particularly with ligands like 3,3′-dicyanodiphenylacetylene . These networks are studied to understand the influence of ligands on the overall network structure, which is crucial for the design of novel materials with specific properties.

Electronics

In the realm of electronics, silver compounds, including silver hexafluoroarsenate, can be integral in the development of high-performance electrodes . They are explored for their potential in transparent conductive electrodes, which are essential for flexible electronics and solar energy harvesting applications.

Medicine

Silver-based compounds are known for their antimicrobial properties. While specific applications of AgAsF6 in medicine are not directly cited, silver nanoparticles derived from similar compounds have been used as coatings on medical devices and as drug-delivery carriers due to their antibacterial capabilities .

Materials Science

AgAsF6 is used to engineer novel materials by affecting the structure of coordination networks . This application is significant in materials science for creating substances with tailored properties for various industrial uses.

Catalysis

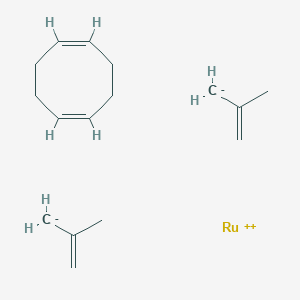

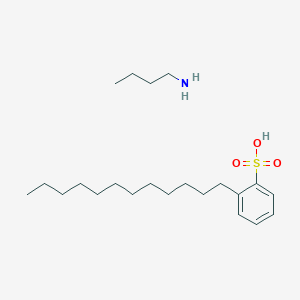

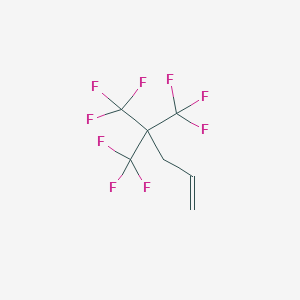

Silver salts, including AgAsF6, play a pivotal role as additives in catalysis, particularly in C–H activation reactions . They are involved in the in situ generation of catalytically active species, enhancing the reactivity of pre-catalysts used in organic synthesis.

Energy Storage

While direct references to AgAsF6 in energy storage are limited, silver-based materials are extensively researched for their role in enhancing the efficiency of energy storage devices . Silver nanowires, for instance, are used to improve the performance of batteries and supercapacitors.

Environmental Science

Silver nanoparticles, which can be produced from silver salts like AgAsF6, have significant environmental applications. They are used in water purification systems and are studied for their environmental impact due to their antibacterial properties .

Photovoltaic Systems

Silver compounds are instrumental in the development of photovoltaic systems. They contribute to the efficiency of solar cells by forming part of the transparent conductive electrodes, which are crucial for the conversion of solar energy into electricity .

Safety and Hazards

Mecanismo De Acción

. The primary targets of this compound are not well-documented in the literature. . .

Mode of Action

These include adhesion to microbial cells, penetration inside the cells, reactive oxygen species (ROS) and free radical generation, and modulation of microbial signal transduction pathways

Biochemical Pathways

Silver compounds can interfere with the normal functioning of bacterial cells, leading to their death . This can disrupt various biochemical pathways within these cells.

Result of Action

Silver compounds can cause cellular toxicity in bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of silver hexafluoroarsenate can be influenced by various environmental factors. For instance, the compound is sensitive to light and humidity . It is soluble in sulfur dioxide but less soluble in dichloromethane . These factors can affect how the compound interacts with its environment and its targets.

Propiedades

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluoroarsenate | |

CAS RN |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?

A1: Silver hexafluoroarsenate often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []

Q2: Does Silver hexafluoroarsenate always lead to ring-opening reactions when complexed with cyclic ethers?

A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with Silver hexafluoroarsenate does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that Silver hexafluoroarsenate can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []

Q3: Can Silver hexafluoroarsenate form complexes with sulfur-containing ligands?

A3: Yes, Silver hexafluoroarsenate readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []

Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?

A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.

Q5: Are there any analytical techniques available to characterize Silver hexafluoroarsenate complexes?

A5: X-ray crystallography is a powerful technique used to elucidate the structure of Silver hexafluoroarsenate complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.